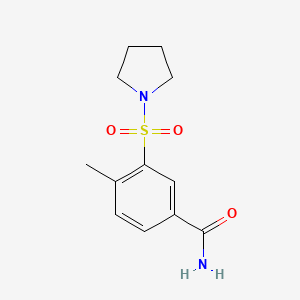
N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea
Descripción general
Descripción
N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea (DFTU) is a chemical compound that belongs to the family of thiourea derivatives. DFTU has been widely studied for its potential applications in the field of medicine and biology.
Aplicaciones Científicas De Investigación
N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea has been studied for its potential applications in various scientific research fields such as cancer research, neuroscience, and immunology. In cancer research, N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea has been shown to have anti-inflammatory effects and can potentially be used to treat autoimmune diseases.
Mecanismo De Acción
The mechanism of action of N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea is not fully understood. However, it has been suggested that N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea inhibits the activity of enzymes such as thioredoxin reductase and glutathione reductase, which are involved in redox signaling pathways. This inhibition leads to an increase in reactive oxygen species (ROS) and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea induces apoptosis by activating the caspase pathway. In neurons, N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea has been shown to protect against oxidative stress and reduce inflammation. In immune cells, N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in various scientific research fields. However, there are also limitations to its use. N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea. One area of interest is the development of N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea derivatives that have improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea and its potential applications in various scientific research fields. Finally, more studies are needed to evaluate the safety and toxicity of N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea in vivo.
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)-3-morpholin-4-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3OS/c12-8-5-9(13)7-10(6-8)14-11(18)15-16-1-3-17-4-2-16/h5-7H,1-4H2,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHQJDCEJQYAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4394071.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4394081.png)



![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4394100.png)
![N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4394105.png)




![N-{4-[(ethylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4394135.png)
![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394136.png)
